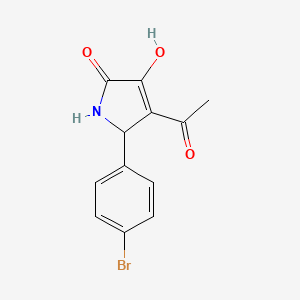![molecular formula C26H38N2O2 B4948925 2,6-di-tert-butyl-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4948925.png)
2,6-di-tert-butyl-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-di-tert-butyl-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol, also known as BHT-PIP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of butylated hydroxytoluene (BHT) and piperazine, which are both widely used in various industries. BHT-PIP is a highly stable and water-soluble compound that has shown promising results in several scientific studies.
科学研究应用
2,6-di-tert-butyl-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. This compound has shown significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. The compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth and migration of cancer cells by suppressing the expression of certain oncogenes.
In addition to its anticancer properties, this compound has also been studied for its potential use as an antioxidant and anti-inflammatory agent. The compound has been found to scavenge free radicals and reduce oxidative stress in cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.
作用机制
The mechanism of action of 2,6-di-tert-butyl-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol is not fully understood, but it is believed to involve multiple pathways. One of the main pathways is the activation of the caspase pathway, which leads to apoptosis in cancer cells. This compound has also been found to inhibit the expression of certain oncogenes, which are involved in cell proliferation and survival. The compound has also been shown to scavenge free radicals and reduce oxidative stress in cells, which may contribute to its antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in cells and tissues. The compound has been shown to induce apoptosis in cancer cells, inhibit the growth and migration of cancer cells, scavenge free radicals, and reduce oxidative stress. This compound has also been found to inhibit the expression of certain oncogenes and pro-inflammatory cytokines, which are involved in various diseases.
实验室实验的优点和局限性
One of the main advantages of using 2,6-di-tert-butyl-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol in lab experiments is its stability and water solubility. The compound is highly stable and can be easily dissolved in water, which makes it suitable for various biological assays. This compound has also been found to have low toxicity in cells and tissues, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its low yield in the synthesis process, which can make it expensive to produce in large quantities.
未来方向
There are several future directions for the research and development of 2,6-di-tert-butyl-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol. One of the main directions is to further investigate its anticancer properties and potential use in cancer therapy. This compound has shown promising results in various cancer cell lines, and more studies are needed to determine its efficacy in animal models and clinical trials. Another direction is to explore its potential use as an antioxidant and anti-inflammatory agent in various diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, more research is needed to optimize the synthesis process and improve the yield of this compound, which can make it more cost-effective for large-scale production.
Conclusion:
This compound is a highly stable and water-soluble compound that has shown promising results in various scientific studies. The compound has potential applications in cancer research, as well as antioxidant and anti-inflammatory therapy. This compound has several advantages for lab experiments, including its stability and low toxicity. However, the compound has limitations in terms of its low yield in the synthesis process. Overall, this compound is a promising compound that warrants further research and development for its potential use in various scientific fields.
合成方法
The synthesis of 2,6-di-tert-butyl-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol involves the reaction between BHT and piperazine in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and is carried out under reflux conditions. The resulting product is then purified by recrystallization or chromatography. The overall yield of the synthesis process is around 50-60%.
属性
IUPAC Name |
2,6-ditert-butyl-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O2/c1-25(2,3)22-16-19(17-23(24(22)29)26(4,5)6)18-27-12-14-28(15-13-27)20-8-10-21(30-7)11-9-20/h8-11,16-17,29H,12-15,18H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHORENHCITGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(6,6-dimethyl-3-phenyltetrahydro-2H-pyran-3-yl)ethyl]pyrrolidine](/img/structure/B4948845.png)

![4-ethyl-5-methyl-2-[(2-phenylbutanoyl)amino]-3-thiophenecarboxamide](/img/structure/B4948865.png)
![pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene-1,8-dicarboxylic acid](/img/structure/B4948867.png)
![1-[3-(2-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4948882.png)
![8-(3,4-dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4948888.png)
![5-(3-chloro-4-methylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4948895.png)
![4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4948905.png)
![N'-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4948913.png)
![dimethyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4948936.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4948940.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-fluorobenzamide](/img/structure/B4948948.png)
![11-(3-bromo-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4948951.png)
![dimethyl 2-[(10H-phenothiazin-10-ylcarbonyl)amino]terephthalate](/img/structure/B4948957.png)
